Borreverine

Antibacterial Natural Product MIC

Borreverine is a naturally occurring dimeric bis-indole alkaloid first isolated from Borreria verticillata (syn. Spermacoce verticillata) and also found in Flindersia spp.

Molecular Formula C32H40N4
Molecular Weight 480.7 g/mol
Cat. No. B1220021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorreverine
Synonymsborreverine
Molecular FormulaC32H40N4
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCNC)C(C1)(C)C
InChIInChI=1S/C32H40N4/c1-20-18-24-27(30(2,3)19-20)28(29-22(14-16-33-4)21-10-6-8-12-25(21)34-29)31-15-17-36(5)32(24,31)35-26-13-9-7-11-23(26)31/h6-13,18,24,27-28,33-35H,14-17,19H2,1-5H3/t24-,27-,28-,31+,32+/m0/s1
InChIKeyPHMBUGRSZKDHNS-QGEDZZHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Borreverine: A Bis-Indole Alkaloid Scaffold for Antimicrobial and Antiproliferative Lead Discovery


Borreverine is a naturally occurring dimeric bis-indole alkaloid first isolated from Borreria verticillata (syn. Spermacoce verticillata) and also found in Flindersia spp. (Rutaceae)[1]. It belongs to a structural class characterized by a caged, bridged pentacyclic core formed via acid-promoted dimerization of the simpler monomer borrerine[2]. Borreverine co-occurs with its close structural variants isoborreverine and 4-methyl-borreverine, and it serves as the structural archetype for the related, but skeletally rearranged, flinderole alkaloids[3]. Early investigations revealed antibacterial activity, while more recent work has extended the biological profile to include antiplasmodial and antiproliferative effects, making it a versatile, naturally sourced scaffold for multiple therapeutic screening programs.

Why Borreverine Cannot Be Replaced by Other Bis-Indole Alkaloids in Screening Libraries


The borreverine and flinderole alkaloids, though sharing a common biosynthetic origin and antimalarial profile, are not functionally interchangeable in drug discovery. Critically, borreverine and the structurally rearranged flinderoles are not found together in nature, suggesting divergent evolutionary functions[1]. Even within the borreverine class, small structural modifications lead to dramatic shifts in potency and selectivity. The methylation state of the nitrogen atoms controls the antiplasmodial potency: the dimethylated derivative dimethylisoborreverine (DMIB) shows low nanomolar IC50 values (20-810 nM), whereas the parent scaffolds are substantially less active[2]. Furthermore, stereochemistry dictates antiproliferative capability—the unnatural C-3,14-stereoisomer spermaocymine A is inactive against tumor cells, while its epimer 4-methyl-borreverine is potently cytotoxic (IC50 6.2–11.5 µM)[3]. Generic replacement of one bis-indole alkaloid with another without understanding these precise structure-activity relationships (SAR) would invalidate any biological screening or lead optimization program.

Quantitative Differentiation of Borreverine Against Key Structural Analogs: A Comparator-Based Evidence Guide


Antibacterial Spectrum: Borreverine's Superior Potency Against Vibrio cholerae Compared to Gram-Negative Rods

Borreverine demonstrates pronounced selectivity within Gram-negative bacteria that is not observed for general-purpose antibiotics. Its MIC against Vibrio cholerae is below 6 µg/mL, whereas MICs against Enterobacteriaceae and Pseudomonas are above 200 µg/mL—a greater than 33-fold potency differential [1]. This contrasts with the broad and often indiscriminate antibacterial activity reported for many plant-derived alkaloids like berberine, where MIC ranges against Gram-negative bacteria are typically more uniform and significantly higher (often >128 µg/mL for Pseudomonas) [2]. This selective potency profile is a quantifiable, meaningful point of differentiation for researchers screening for pathogen-specific or microbiome-sparing antibacterial leads.

Antibacterial Natural Product MIC

Antimalarial Potency Hierarchy: Role of N-Methylation in Converting Micromolar to Nanomolar Activity

A clear structure-activity relationship (SAR) is established within the borreverine/flinderole family where N-methylation state directly governs antiplasmodial potency. The non-methylated flinderoles A-C exhibit IC50 values in the 0.15–1.42 µM range against P. falciparum [1]. Borreverine and isoborreverine-type alkaloids (i.e., monomethylated) from F. pimenteliana show intermediate activity with IC50 values of 0.96–2.41 µg/mL (approx. 1.5–4.0 µM, assuming MW ~600 Da) . The fully dimethylated analog, dimethylisoborreverine (DMIB), achieves submicromolar to low nanomolar activity, with IC50 values between 20 nM and 810 nM against both drug-sensitive (3D7) and drug-resistant (Dd2) strains [2]. This methylation-dependent potency gradient provides a rational basis for prioritizing specific borreverine analogs in antimalarial lead optimization.

Antimalarial SAR Plasmodium falciparum

Antiproliferative Activity: Stereoselective Cytotoxicity in the 4-Methyl-Borreverine Series

Antiproliferative activity within the borreverine chemotype is strictly stereochemistry-dependent. 4-Methyl-borreverine (compound 1) exhibited potent antiproliferative activity against a panel of five tumor cell lines, including multi-drug resistant (MDR) cells, with IC50 values ranging from 6.2 to 11.5 µM [1]. In sharp contrast, its C-3,14 epimer, spermaocymine A (compound 2), which is the first natural stereoisomer of this class bearing an indeno[1,2-b]indole skeleton with an epiminoethano bridge, showed no significant activity in the same assay panel [1]. This all-or-nothing cytotoxic response to epimerization is a rare and valuable feature for medicinal chemists, as it identifies specific stereochemical determinants required for target engagement.

Anticancer Stereochemistry Cytotoxicity

Enantiomeric Purity Requirements: Chromatographic Resolution of Borreverine Racemates Using Chirobiotic Stationary Phases

Borreverine and its analogs are biosynthesized and isolated as racemic mixtures, and the enantiomers may differ in biological activity. Baseline separation of racemic borreverine, isoborreverine, and flinderoles A-C was achieved for the first time using vancomycin-based Chirobiotic V and V2 HPLC stationary phases [1]. This method provides the analytical foundation for enantiomeric quality control that is absent for many other natural product scaffolds. The development of validated chiral separation protocols directly enables the procurement of enantiopure or enantiomerically characterized material, which is essential for reproducible biological assay results and for meeting regulatory data requirements in lead development [1].

Chiral Separation Quality Control HPLC

Synthetic Accessibility and Supply Chain Scalability: Biomimetic Three-Step Synthesis from Tryptamine

The supply of borreverine-class alkaloids is not limited to low-yield natural extraction. A biomimetic total synthesis has been established that produces borreverine, isoborreverine, flinderoles A-C, desmethylflinderole C, and dimethylisoborreverine—all in as few as three steps from the commercially available starting material tryptamine [1]. The key step is an acid-promoted dimerization of the monomer borrerine, a process that mirrors the proposed biosynthesis [2]. This divergent synthetic route also highlights a key energetic distinction: the Diels-Alder reaction to form borreverine is thermodynamically less favorable than the pathway leading to isoborreverine, meaning isoborreverine tends to predominate under equilibrium conditions and borreverine is the kinetically controlled or minor product [3]. This has direct implications for procurement: borreverine is inherently more challenging to obtain in high purity from a mixed synthetic product stream, and sourcing from a supplier with demonstrated expertise in controlling regioselectivity (via Lewis acid vs. thermal activation) is critical for obtaining authentic borreverine rather than isoborreverine-contaminated material.

Total Synthesis Supply Chain Scalability

High-Value Application Scenarios for Borreverine Based on Quantitative Differentiation Evidence


Targeted Antibacterial Screening for Vibrio cholerae-Specific Chemotypes

Screening programs seeking narrow-spectrum antibacterial agents active against Vibrio cholerae can utilize borreverine as a selective lead matter. Its MIC of <6 µg/mL against V. cholerae, coupled with >200 µg/mL MICs against commensal Enterobacteriaceae, provides a quantifiable selectivity window that is distinct from broad-spectrum alkaloids such as berberine [1]. This application scenario is particularly relevant for researchers aiming to develop cholera therapeutics that minimize disruption to the gut microbiome, a key differentiator from broad-spectrum antibiotics currently used in cholera management.

Antimalarial Structure-Activity Relationship (SAR) Reference Standard

Borreverine occupies a well-defined intermediate tier in the N-methylation-dependent antiplasmodial potency gradient. With IC50 values of 0.96–2.41 µg/mL against both CQ-sensitive and CQ-resistant P. falciparum strains, it serves as an ideal reference point for medicinal chemistry programs optimizing bis-indole antimalarials—sitting between the less active non-methylated flinderoles (0.15–1.42 µM) and the highly potent dimethylated DMIB (20–810 nM) . Its inclusion in screening panels enables direct potency calibration across compound series and facilitates the interpretation of methylation-driven SAR trends.

Stereochemistry-Dependent Anticancer Target Deconvolution Studies

The absolute requirement of the correct C-3,14 stereochemistry for antiproliferative activity makes the 4-methyl-borreverine/spermaocymine A epimeric pair a powerful tool for target identification. 4-Methyl-borreverine demonstrates potent cytotoxicity (IC50 6.2–11.5 µM across five tumor cell lines, including MDR phenotypes), while its epimer spermaocymine A is entirely inactive under identical conditions [2]. This provides researchers with a built-in, structurally matched negative control for chemical proteomics, affinity chromatography, or CRISPR-based target deconvolution studies, eliminating the need for structurally unrelated inactive controls.

Chiral Purity Specification in Natural Product Library Procurement

For compound management groups and screening library curators, the availability of a validated chiral HPLC method on Chirobiotic V and V2 stationary phases for baseline resolution of borreverine enantiomers enables the establishment of enantiomeric purity specifications in procurement contracts [3]. Given that borreverine is naturally racemic and enantiomers may differ in biological activity, specifying enantiomeric composition is essential for ensuring reproducible screening results. Suppliers capable of providing enantiopure or enantiomerically characterized borreverine deliver measurable added value over vendors offering material of undefined chiral purity.

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